molecular formula C7H13NO2 B1337872 Ethyl (allylamino)acetate CAS No. 3182-79-4

Ethyl (allylamino)acetate

Cat. No.: B1337872
CAS No.: 3182-79-4
M. Wt: 143.18 g/mol
InChI Key: JZXVIASGAMNRDD-UHFFFAOYSA-N
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Description

Ethyl (allylamino)acetate is an organic compound with the molecular formula C7H13NO2. It is a specialty product often used in proteomics research. This compound is characterized by its unique structure, which includes an ethyl ester group and an allylamino group attached to an acetate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (allylamino)acetate can be synthesized through various methods. One common synthetic route involves the esterification of allylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Allylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (allylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or allylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl (allylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (allylamino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester used as a solvent in various applications.

    Methyl acetate: Another ester with similar properties but different molecular structure.

    Butyl acetate: Used in the production of lacquers and as a solvent.

Uniqueness

Ethyl (allylamino)acetate is unique due to its allylamino group, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific research and industrial applications where its particular chemical behavior is advantageous .

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVIASGAMNRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297264
Record name N-2-Propen-1-ylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-79-4
Record name N-2-Propen-1-ylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-ylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Allylglycine ethyl ester 54 was prepared as described above using ethyl bromoacetate (9 g, 53.9 mmol) and allylamine (6.15 g, 107.7 mmol). The crude product (7.054 g) that contained ˜30% of N-allyl-N-bis(2-carboethyoxyethyl)amine as judged by NMR, was dissolved in dichloromethane (50 cm3), cooled to 0° C. and triethylamine (6.53 g, 64.09 mmol) added. Benzylchloroformate (9.25 g, 54.2 mmol) was added dropwise over 10 min resulting in a white precipitate. After 2 h the mixture was stored overnight at 0° C., filtered and the filtrate concentrated in vacuo. The residue was subsequently suspended in dichloromethane, washed with 2M aqueous hydrochloric acid, dried (MgSO4) and the solvent removed to reveal an oil (13.65 g) containing the desired carbamate (70%) and benzyl alcohol (30%) as judged by NMR. This mixture was dissolved in dioxane/methanol (8:3, 110 cm3), 1M aqueous sodium hydroxide (40 cm3, 40 mmol) added and the solution stirred for 2 h at room temperature. Brine (50 cm3) was added and the aqueous layer extracted with diethyl ether. The aqueous layer was acidified with 32% hydrochloric acid and extracted with ethyl acetate. The combined organic layers were dried (MgSO4), concentrated in vacuo, and the residue purified by chromatography (silica gel, hexane:ethyl aceate:acetic acid, 3:1:0.4) to give acid 7 (7.05 g, 52%, 3 steps) as a colourless syrup. Acid 55 existed as a 1:1 mixture of carbamate rotamers: δH (400 MHz; CDCl3; Me4Si) 4.02-4.08 [4H, m, CH2(allyl), C2(Gly)], 5.17-5.24 (4H, m, OCH2Ph, ═CH2), 5.77-5.84 (1H, m, C(H)═CH2), 7.32-7.39 (m, 5H, Ph) and 8.45 (1H, br s, OH); δC (100 MHz; CDCl3) 47.1, 47.7 [CH2, CH2(Gly)], 50.5, 50.7 [CH2, CH2(allyl)], 67.6, 67.7 (CH2, OCH2Ph), 117.8, 118.3 (CH2, ═CH2), 127.7, 127.97, 128.01, 128.4, (CH, Ph), 132.7, 132.8 (CH, C(H)═CH2) 136.1 (quat., Ph), 155.8, 156.5, (quat., NCO2) and 174.7, 174.9 (quat., CO).
Name
Brine
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
7.054 g
Type
reactant
Reaction Step Four
[Compound]
Name
N-allyl-N-bis(2-carboethyoxyethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.53 g
Type
reactant
Reaction Step Six
Quantity
9.25 g
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A solution of ethyl bromoacetate 52 (3 g, 18.0 mmol) in dry tetrahydrofuran (20 cm3) was added dropwise to an ice-cold solution of allylamine 53 (2.05 g, 36 mmol) in dry tetrahydrofuran (20 cm3) over 3 min. The solution was stirred at 0° C. for 2.5 h (a white precipitate was observed after 2 h), concentrated in vacuo and suspended in diethyl ether. The white suspension was filtered through Celite™ and the solvent removed to yield the crude product which was purified by chromatography (silica gel, 1:1, hexane:ethyl acetate) to give alkene 54 (1.209 g, 47%) as a light yellow oil: δH (300 MHz; CDCl3; Me4Si) 1.17 (3H, t, J 7.1, OCH2CH3), 1.70 (1H, br s, N—H), 3.16 [211, d, J 5.9, CH2(allyl)], 3.28 (2H, s, CH2Gly), 4.08 (2H, q, J 7.1, OCH2CH3), 4.98-5.12 (2H, m, ═CH2) and 5.70-5.85 (1H, m, C(H)═CH2); δC (75 MHz; CDCl3) 13.9 (CH3, OCH2CH3), 49.7 (CH2), 51.6 (CH2), 60.4 (CH2, OCH2CH3), 116.2 (CH2, ═CH2), 135.9 (CH, C(H)═CH2) and 172.2 (quat., CO).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods III

Procedure details

To an ice cold solution of K2CO3 (331.7 g, 2.4 mol), NaI (360 g, 2.4 mol), DMF (1 L), triethylamine (484.8 g, 4.8 mol) and prop-2-en-1-amine (82 g, 1.44 mol) was slowly added a solution of ethyl bromoacetate (200 g, 1.2 mol) in DMF (100 mL) via addition funnel over 0.5 hr. The ice bath was removed upon completion of addition, and the mixture was stirred at room temperature overnight. The mixture was filtered and rinsed with Et2O. Cold saturated NaCl aq. (2 L) was added to filtrate and the mixture was extracted with Et2O (1 L*3). The combined organic extracts were dried over Na2SO4, filtered and concentrated which gave the title compound XId (150 g, 87.3%) as a yellow oil, which was directly utilized for next reaction without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
331.7 g
Type
reactant
Reaction Step One
Name
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
484.8 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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